molecular formula C18H17N3O3 B6047701 N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide

N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide

Cat. No. B6047701
M. Wt: 323.3 g/mol
InChI Key: VOMJRKITUPBVRQ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide, also known as EHI, is a synthetic compound that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. EHI belongs to the class of hydrazones, which are compounds that contain a carbon-nitrogen double bond and a nitrogen-hydrogen bond.

Mechanism of Action

The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide varies depending on its application. In cancer cells, this compound induces apoptosis through the activation of caspases, which are enzymes that play a key role in programmed cell death. This compound has also been shown to inhibit the activity of certain proteins that are involved in cell proliferation and survival.
In plant pathogens, this compound inhibits the growth of fungal hyphae by disrupting the cell wall and plasma membrane. This compound has also been shown to induce the production of reactive oxygen species (ROS) in plant cells, which can lead to oxidative stress and cell death.
In materials science, this compound exhibits good electron transporting properties due to its planar structure and conjugated system of double bonds. This compound can transport electrons efficiently through its pi-conjugated system, making it a potential candidate for use in electronic devices.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to inhibit the activity of certain proteins that are involved in angiogenesis, the process by which new blood vessels are formed.
In plant cells, this compound can induce the production of ROS, which can lead to oxidative stress and cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of plant hormones.
In materials science, this compound exhibits good electron transporting properties due to its planar structure and conjugated system of double bonds. This compound can transport electrons efficiently through its pi-conjugated system, making it a potential candidate for use in electronic devices.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide in lab experiments include its synthetic accessibility, high purity, and well-studied properties. This compound has been extensively studied for its potential applications in various fields, making it a well-characterized compound.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents. This compound has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain applications. In addition, this compound has limited solubility in non-polar solvents, which may make it difficult to use in certain experimental procedures.

Future Directions

There are several future directions for the study of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide. In medicine, this compound could be further investigated for its potential applications in cancer therapy, particularly in combination with other anti-cancer agents. In addition, this compound could be studied for its potential applications in other diseases, such as inflammatory disorders.
In agriculture, this compound could be further investigated for its potential use as a biopesticide, particularly in combination with other natural compounds. In addition, this compound could be studied for its potential applications in plant growth regulation and stress response.
In materials science, this compound could be further investigated for its potential applications in organic electronics, particularly in the development of high-performance OLEDs and OPVs. In addition, this compound could be studied for its potential use in other electronic devices, such as field-effect transistors and sensors.
Conclusion:
In conclusion, N-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide, or this compound, is a synthetic compound that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. This compound has been shown to have anti-cancer properties, anti-inflammatory properties, and biopesticidal properties. This compound exhibits good electron transporting properties, making it a potential candidate for use in electronic devices. Further studies are needed to fully understand the potential applications of this compound in these fields.

Synthesis Methods

N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide can be synthesized through a multi-step process, starting with the reaction of 3-ethoxy-4-hydroxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate can then be reacted with indole-7-carboxylic acid to yield this compound. The synthesis of this compound has been optimized in recent years to improve its yield and purity.

Scientific Research Applications

N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been studied for its potential applications in various scientific fields. In medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been studied as a potential anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In agriculture, this compound has been investigated as a potential biopesticide. Studies have shown that this compound can inhibit the growth of certain plant pathogens, such as Fusarium oxysporum and Botrytis cinerea. This compound has also been shown to have antifungal properties against various plant pathogens.
In materials science, this compound has been studied for its potential applications in organic electronics. This compound has been shown to exhibit good electron transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-24-16-10-12(6-7-15(16)22)11-20-21-18(23)14-5-3-4-13-8-9-19-17(13)14/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMJRKITUPBVRQ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=C2NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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